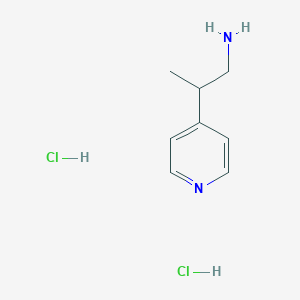

2-Pyridin-4-ylpropan-1-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Pyridin-4-ylpropan-1-amine;dihydrochloride is a chemical compound with the empirical formula C8H14Cl2N2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of 2-Pyridin-4-ylpropan-1-amine;dihydrochloride can be represented by the SMILES stringNC(CC)C1=CC=CC=N1.[H]Cl.[H]Cl . This indicates that the compound contains a pyridine ring attached to a propylamine group, and it is associated with two chloride ions .

Applications De Recherche Scientifique

Coordination Chemistry and Complex Formation

A study by Noor (2022) showcases the synthesis and characterization of mono(aminopyridine) Fe(II) complexes, where aminopyridine ligands demonstrate rare η1-coordination through the pyridine nitrogen atom. These complexes, exhibiting significant intermolecular interactions within their crystal networks, illustrate the potential of pyridinyl compounds in designing coordination complexes with unique bonding arrangements and properties (Noor, 2022).

Antimalarial Activity

Rodrigues et al. (2009) synthesized (1H-pyridin-4-ylidene)amines with potential antimalarial activity, highlighting the application of pyridine derivatives in medicinal chemistry. These compounds demonstrated activity against Plasmodium falciparum strains, indicating the significance of pyridinyl compounds in developing new antimalarials (Rodrigues et al., 2009).

Organic Synthesis

The work of Rohokale et al. (2016) presents the synthesis of 2,4,6-triarylpyridines via oxidative photoredox catalysis using Eosin Y. This research demonstrates the role of aminopyridine derivatives in facilitating catalytic reactions that form complex pyridine structures, showcasing the utility of these compounds in organic synthesis (Rohokale et al., 2016).

Antimalarial and Coordination Chemistry

Another application is seen in the synthesis and characterization of a Zn(II) compound with antimalarial activity, using a pyridinyl-amine ligand. This study not only adds to the understanding of metal-ligand coordination chemistry but also explores the therapeutic potential of such complexes (Abu Ali et al., 2016).

Microwave-Assisted Organic Synthesis

Ankati and Biehl (2010) developed a microwave-assisted synthesis method for various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, demonstrating the utility of pyridinyl compounds in facilitating rapid and efficient synthetic pathways for heterocyclic compounds (Ankati & Biehl, 2010).

Safety and Hazards

Specific safety and hazard information for 2-Pyridin-4-ylpropan-1-amine;dihydrochloride is not available in the retrieved information. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .

Propriétés

IUPAC Name |

2-pyridin-4-ylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-7(6-9)8-2-4-10-5-3-8;;/h2-5,7H,6,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPNFWGNFITSIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=NC=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-4-ylpropan-1-amine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2479484.png)

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2479486.png)

![Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate](/img/structure/B2479490.png)

![[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2479491.png)

![ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate](/img/structure/B2479493.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2479499.png)

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2479501.png)